molecular formula C6H8O4S B2445093 (2S,5R)-thiolane-2,5-dicarboxylic acid CAS No. 877761-15-4

(2S,5R)-thiolane-2,5-dicarboxylic acid

Cat. No.: B2445093
CAS No.: 877761-15-4
M. Wt: 176.19
InChI Key: VZKPHLAASBCFGX-ZXZARUISSA-N
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Description

The (2S,5R)-thiolane-2,5-dicarboxylic acid molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene . The molecule contains a total of 19 atoms. There are 8 Hydrogen atoms, 6 Carbon atoms, 4 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene .


Physical and Chemical Properties Analysis

The this compound molecule contains a total of 19 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 carboxylic acids (aliphatic), 2 hydroxyl groups, 1 sulfide, and 1 tetrahydro-thiophene .

Scientific Research Applications

Mercury Sorption

A study by Yee et al. (2013) explored the use of thiol-laced metal-organic frameworks for effective mercury sorption. These frameworks were assembled using 2,5-dimercapto-1,4-benzenedicarboxylic acid, which contains both carboxyl and thiol functional groups. The study demonstrated that these frameworks could significantly lower the Hg(II) concentration in water and effectively capture Hg from the vapor phase, highlighting their potential for environmental remediation of mercury pollution (Yee et al., 2013).

Material Science Applications

Turcan-Trofin et al. (2019) investigated the synthesis, characterization, and material behavior of linear and cyclic siloxanes functionalized with polar groups through thiol-ene addition. This study illustrated the potential of these compounds in forming self-assembling structures in solution and their applicability as solvent-free liquid electrolytes, which could be significant for the development of new materials in electronics and energy storage (Turcan-Trofin et al., 2019).

Stereoselective Binding and Inhibition Studies

Research by Cho et al. (1997) on the flexibility of liver alcohol dehydrogenase in stereoselective binding of 3-butylthiolane 1-oxides reveals the compound's potential for biochemical studies. This work provides insights into the enzyme's interaction with thiolane derivatives, offering a foundation for further exploration of enzyme inhibition and function modulation (Cho et al., 1997).

Synthesis and Chemical Transformations

Lucassen and Zwanenburg (2004) described a method for the ring contraction of 3,6-dihydro-2H-thiopyrans to thiolanes through an iodo-oxyacylation reaction. This study not only expands the synthetic toolbox available for constructing thiolane derivatives but also opens new pathways for the development of molecules with potential pharmaceutical and material science applications (Lucassen & Zwanenburg, 2004).

Properties

IUPAC Name

(2S,5R)-thiolane-2,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKPHLAASBCFGX-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(SC1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](S[C@H]1C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901711
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877761-15-4
Record name 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10901711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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